Product packaging for dTDP-4-dehydro-6-deoxy-D-galactose(Cat. No.:CAS No. 7132-58-3)

dTDP-4-dehydro-6-deoxy-D-galactose

Cat. No.: B1204077
CAS No.: 7132-58-3
M. Wt: 546.31 g/mol
InChI Key: PSXWNITXWWECNY-SRPWTXKTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

dTDP-4-dehydro-6-deoxy-D-galactose (also known as dTDP-4-keto-6-deoxy-D-glucose; Chemical Formula: C16H24N2O15P2 ) is a critical nucleotide-activated sugar intermediate essential in several bacterial biosynthetic pathways . This compound is a key branch-point metabolite formed from dTDP-D-glucose by the enzyme dTDP-glucose 4,6-dehydratase (RmlB) . It serves as the central precursor for the biosynthesis of various rare deoxy-sugars found in bacterial cell surface polysaccharides and many natural antibiotics . Its primary research value lies in studying the glycosylation of bacterial surface layers (S-layers) and the biosynthesis of vital nucleotide sugars, including dTDP-L-rhamnose and dTDP-D-fucose . In the well-characterized L-rhamnose pathway, this compound is converted by the sequential action of a dTDP-4-dehydrorhamnose 3,5-epimerase (RmlC) and a dTDP-4-dehydrorhamnose reductase (RmlD) . Alternatively, in the D-fucose biosynthesis pathway, it is directly reduced by the NADPH-dependent enzyme dTDP-4-dehydro-6-deoxyglucose reductase (Fcd) to yield dTDP-D-fucose . The compound is also a substrate for other enzymatic reactions, such as those catalyzed by dTDP-4-amino-4,6-dideoxygalactose transaminase (EC 2.6.1.59) . Researchers utilize dTDP-4-dehydro-6-deoxy-D-galactosine to investigate the synthesis of bacterial O-antigens, S-layer glycoproteins, and the sugar moieties of clinically important antibiotics like vancomycin . Its role as a versatile biosynthetic intermediate makes it invaluable for exploring microbial physiology, glycoengineering, and the development of novel anti-bacterial strategies . This product is intended for research applications only in a laboratory setting and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2O15P2 B1204077 dTDP-4-dehydro-6-deoxy-D-galactose CAS No. 7132-58-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7132-58-3

Molecular Formula

C16H24N2O15P2

Molecular Weight

546.31 g/mol

IUPAC Name

[(3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H24N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-10,12-13,15,19,21-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8+,9-,10-,12+,13-,15?/m1/s1

InChI Key

PSXWNITXWWECNY-SRPWTXKTSA-N

SMILES

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O

Isomeric SMILES

C[C@@H]1C(=O)[C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O

Canonical SMILES

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O

physical_description

Solid

Synonyms

dTDP-6-deoxy-D-xylo-4-hexulose
dTDP-DXH
thymidine diphosphate-6-deoxy-D-xylo-4-hexulose
thymidine diphosphate-6-deoxy-xylo-4-hexulose
thymidine diphosphate-6-deoxy-xylo-4-hexulose, alpha-isome

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Dtdp 4 Dehydro 6 Deoxy D Galactose

Initial Steps from Common Metabolic Precursors

The journey to dTDP-4-dehydro-6-deoxy-D-galactose begins with glucose-1-phosphate, a central molecule in carbohydrate metabolism. Two key enzymatic steps convert this precursor into the pivotal intermediate, dTDP-4-dehydro-6-deoxy-D-glucose.

Formation of dTDP-D-Glucose from Glucose-1-Phosphate by Glucose-1-Phosphate Thymidylyltransferase (RmlA)

The first committed step in the pathway is the formation of dTDP-D-glucose. This reaction is catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase, commonly known as RmlA. proteopedia.orgnih.govembopress.org RmlA facilitates the condensation of deoxythymidine triphosphate (dTTP) and α-D-glucose-1-phosphate (G1P). nih.govembopress.org This enzymatic reaction proceeds via a sequential ordered mechanism, resulting in the production of dTDP-D-glucose and pyrophosphate (PPi). embopress.org

RmlA is a crucial enzyme for the biosynthesis of L-rhamnose, a major component of the bacterial cell wall in many pathogenic species. nih.govnih.gov Consequently, RmlA is a potential target for the development of novel antibacterial drugs. proteopedia.orgnih.gov The enzyme is a homotetramer, with each monomer comprising three distinct functional subdomains. embopress.org One of these is an allosteric site, separate from the active site, which plays a significant role in regulating the enzyme's activity through feedback inhibition by dTDP-L-rhamnose. nih.govembopress.org

Dehydration of dTDP-D-Glucose to dTDP-4-dehydro-6-deoxy-D-glucose (dTDP-4-keto-6-deoxy-D-glucose) by dTDP-D-Glucose 4,6-Dehydratase (RmlB)

The second step in the pathway is the conversion of dTDP-D-glucose to dTDP-4-dehydro-6-deoxy-D-glucose. proteopedia.org This irreversible dehydration reaction is catalyzed by the enzyme dTDP-D-glucose 4,6-dehydratase, also known as RmlB. proteopedia.orgresearchgate.netwikipedia.org RmlB is the second of four enzymes in the well-characterized dTDP-L-rhamnose biosynthetic pathway. proteopedia.orgresearchgate.net

The catalytic mechanism of RmlB involves the tightly bound coenzyme NAD+. wikipedia.org The process begins with the oxidation of the C4 hydroxyl group of the glucose moiety, which is followed by the elimination of a water molecule from C5 and C6. researchgate.net The final step is the reduction of the C4-keto group, leading to the formation of the product, dTDP-4-dehydro-6-deoxy-D-glucose. researchgate.net This product is a common intermediate for the synthesis of a variety of 6-deoxyhexoses. researchgate.netmdpi.com

Structurally, RmlB functions as a homodimer. nih.gov Each monomer is composed of two domains: a larger N-terminal domain that binds NAD+ and a smaller C-terminal domain that binds the dTDP-D-glucose substrate. proteopedia.orgnih.gov

Pathways Leading to this compound Isomers and Derivatives

The intermediate dTDP-4-dehydro-6-deoxy-D-glucose stands at a metabolic crossroads, from which several biosynthetic pathways diverge to produce a range of deoxy sugars.

Epimerization and Reduction Steps to this compound

The direct enzymatic conversion of dTDP-4-dehydro-6-deoxy-D-glucose to this compound involves an epimerization reaction at the C4 position. In the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-D-galactose in Aneurinibacillus thermoaerophilus, a key step is the conversion of a 4-keto intermediate to a 3-keto product, which includes a concomitant epimerization at C-4 to create a 6-deoxy-D-xylo configuration. nih.gov This suggests that specific isomerases or epimerases are responsible for altering the stereochemistry at different carbon centers of the sugar ring.

Related Biosynthetic Pathways Involving dTDP-4-dehydro-6-deoxy-D-glucose as an Intermediate

The intermediate dTDP-4-dehydro-6-deoxy-D-glucose is a precursor for a variety of other important deoxy sugars, each synthesized through a specific set of enzymatic reactions. researchgate.netmdpi.comnih.gov

dTDP-L-Rhamnose: The biosynthesis of this sugar from dTDP-4-dehydro-6-deoxy-D-glucose requires the action of two additional enzymes: dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) and dTDP-4-keto-L-rhamnose reductase (RmlD). researchgate.netmdpi.com RmlC catalyzes the epimerization at both C3 and C5, and RmlD then reduces the C4-keto group. researchgate.netfrontiersin.org

dTDP-D-Fucose: The synthesis of dTDP-D-fucose proceeds from dTDP-4-dehydro-6-deoxy-D-glucose through the action of a single enzyme, dTDP-4-dehydro-6-deoxyglucose reductase (Fcd). researchgate.net This enzyme stereospecifically reduces the C4-keto group to a hydroxyl group with the D-configuration. ebi.ac.uk

dTDP-6-deoxy-L-talose: The pathway to dTDP-6-deoxy-L-talose also utilizes dTDP-4-dehydro-6-deoxy-D-glucose. In Actinobacillus actinomycetemcomitans, the synthesis involves a dTDP-6-deoxy-L-lyxo-4-hexulose reductase, which acts on an epimerized intermediate. nih.gov In Kitasatospora kifunensis, the pathway also starts with the RmlA, RmlB, and RmlC enzymes, followed by the action of a specific reductase, Tal. nih.gov

dTDP-3-acetamido-3,6-dideoxy-D-galactose: The biosynthesis of this amino sugar in Aneurinibacillus thermoaerophilus begins with the RmlA and RmlB enzymes to produce dTDP-4-dehydro-6-deoxy-D-glucose. nih.gov Subsequent steps are catalyzed by an isomerase, a transaminase, and a transacetylase to yield the final product. nih.gov A similar pathway is observed for the synthesis of dTDP-3-acetamido-3,6-dideoxy-D-glucose. nih.gov

Specific Enzymes in this compound Formation

The formation of this compound from dTDP-4-dehydro-6-deoxy-D-glucose is catalyzed by specific enzymes that introduce the necessary stereochemical changes. The key enzyme in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-D-galactose has been identified as an isomerase that converts the 4-keto educt into a 3-keto product, while also epimerizing the C-4 position to a D-xylo configuration. nih.gov This highlights the crucial role of isomerases and epimerases in determining the final structure of the sugar.

The broader family of enzymes involved in these transformations often includes epimerases that act on different carbon atoms of the sugar ring. For instance, the RmlC enzyme in the dTDP-L-rhamnose pathway is a 3,5-epimerase. researchgate.netfrontiersin.org It is plausible that a specific C4-epimerase is responsible for the conversion of the D-glucose configuration to the D-galactose configuration in the context of dTDP-4-dehydro-6-deoxyhexoses.

The following table provides a summary of the key enzymes involved in the initial biosynthetic pathway leading to the common intermediate, dTDP-4-dehydro-6-deoxy-D-glucose.

EnzymeAbbreviationEC NumberFunction
Glucose-1-Phosphate ThymidylyltransferaseRmlA2.7.7.24Catalyzes the formation of dTDP-D-glucose from dTTP and glucose-1-phosphate. proteopedia.orguniprot.orguniprot.org
dTDP-D-Glucose 4,6-DehydrataseRmlB4.2.1.46Catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-dehydro-6-deoxy-D-glucose. proteopedia.orgwikipedia.orguniprot.org

Characterization of this compound Epimerases

Epimerases play a crucial role in altering the stereochemistry of the sugar molecule at specific carbon atoms, leading to the formation of various sugar isomers. These enzymes are distinct from the initial dTDP-glucose 4,6-dehydratase and act on the dTDP-4-dehydro-6-deoxy-D-glucose intermediate.

One of the most well-characterized epimerases in this context is dTDP-4-dehydrorhamnose 3,5-epimerase (RmlC) . This enzyme catalyzes the conversion of dTDP-4-dehydro-6-deoxy-D-glucose to dTDP-4-dehydro-6-deoxy-L-mannose, a key step in the biosynthesis of dTDP-L-rhamnose. nih.govwikipedia.org This reaction involves a double epimerization at both the C-3 and C-5 positions. nih.gov The crystal structure of RmlC from Methanobacterium thermoautotrophicum reveals a homodimeric structure with a central jelly roll motif forming the active site. wikipedia.org

In some bacteria, multiple homologs of these epimerases exist. For example, Pseudomonas putida KT2440 possesses two paralogous RmlC proteins, RmlC1 and RmlC2, which both catalyze the epimerization of dTDP-4-keto-6-deoxy-d-glucose to dTDP-4-keto-6-deoxy-l-mannose.

Another example is the dTDP-4-dehydro-6-deoxyglucose 3-epimerase (ChmJ) from Streptomyces bikiniensis. This enzyme is involved in the biosynthesis of the deoxysugar mycinose (B1239270). ChmJ catalyzes the epimerization at the C-3 position of dTDP-4-oxo-6-deoxyglucose to form dTDP-4-oxo-6-deoxyallose. uniprot.org

The following table summarizes the characteristics of these epimerases.

Enzyme NameGeneSource OrganismSubstrateProductEC Number
dTDP-4-dehydrorhamnose 3,5-epimeraseRmlCSalmonella enterica serovar Typhimurium LT2dTDP-4-dehydro-6-deoxy-D-glucosedTDP-4-dehydro-6-deoxy-L-mannose5.1.3.13
dTDP-4-dehydro-6-deoxyglucose 3-epimeraseChmJStreptomyces bikiniensisdTDP-4-dehydro-6-deoxy-D-glucosedTDP-4-dehydro-6-deoxy-D-allose5.1.3.27

Role of Reductases in Downstream Pathways Utilizing this compound

Following the action of epimerases, or in some cases directly acting on the dTDP-4-dehydro-6-deoxy-D-glucose intermediate, reductases catalyze the reduction of the C-4 keto group to a hydroxyl group. The stereospecificity of this reduction is a key determinant of the final 6-deoxysugar product. These reactions are typically dependent on the coenzyme NAD(P)H.

A variety of reductases have been characterized in pathways leading to different deoxysugars:

dTDP-4-dehydrorhamnose reductase (RmlD) : This enzyme is the final step in the biosynthesis of dTDP-L-rhamnose. It reduces the 4-keto group of dTDP-4-dehydro-6-deoxy-L-mannose (the product of RmlC) to a hydroxyl group, forming dTDP-L-rhamnose. nih.gov RmlD from Salmonella enterica serovar Typhimurium LT2 has been shown to be a member of the short-chain dehydrogenase/reductase (SDR) protein superfamily. nih.gov

dTDP-4-dehydro-6-deoxyglucose reductase (Fcd) : In the biosynthesis of dTDP-D-fucose, a reductase acts directly on the dTDP-4-dehydro-6-deoxy-D-glucose intermediate. The fcd gene from Geobacillus tepidamans GS5-97T encodes such a reductase, which catalyzes the formation of dTDP-D-fucose. nih.gov

dTDP-6-deoxy-D-xylo-hex-4-ulopyranose reductase (Fcf1) : In Escherichia coli O52, the enzyme Fcf1 is responsible for the conversion of dTDP-6-deoxy-D-xylo-hex-4-ulopyranose to dTDP-D-fucopyranose. nih.gov

dTDP-4-keto-6-deoxyglucose reductase (GerKI) : Involved in the biosynthesis of the macrolide antibiotic dihydrochalcomycin in Streptomyces sp. KCTC 0041BP, GerKI reduces the 4-keto group of dTDP-4-keto-6-deoxy-D-allose (following the action of a 3-epimerase) to produce dTDP-6-deoxy-β-D-allose.

The table below provides a summary of these reductases and their roles in downstream pathways.

Enzyme NameGeneSource OrganismSubstrateProductEC Number
dTDP-4-dehydrorhamnose reductaseRmlDSalmonella enterica serovar Typhimurium LT2dTDP-4-dehydro-6-deoxy-L-mannosedTDP-L-rhamnose1.1.1.133
dTDP-4-dehydro-6-deoxyglucose reductaseFcdGeobacillus tepidamans GS5-97TdTDP-4-dehydro-6-deoxy-D-glucosedTDP-D-fucose1.1.1.281
dTDP-6-deoxy-D-xylo-hex-4-ulopyranose reductaseFcf1Escherichia coli O52dTDP-6-deoxy-D-xylo-hex-4-ulopyranosedTDP-D-fucopyranoseNot Assigned
dTDP-4-keto-6-deoxyglucose reductaseGerKIStreptomyces sp. KCTC 0041BPdTDP-4-keto-6-deoxy-D-allosedTDP-6-deoxy-β-D-alloseNot Assigned

Enzyme Mechanisms and Structural Biology

Mechanistic Studies of Key Enzymes in the dTDP-4-dehydro-6-deoxy-D-galactose Pathway

The conversion of D-glucose-1-phosphate to this compound is accomplished through the sequential action of two key enzymes: RmlA and RmlB. The subsequent steps leading to the D-galactose configuration involve epimerization and reduction reactions.

Catalytic Mechanisms of RmlA (Glucose-1-Phosphate Thymidylyltransferase)

The first step in the dTDP-L-rhamnose biosynthetic pathway is catalyzed by glucose-1-phosphate thymidylyltransferase, also known as RmlA. nih.govembopress.org This enzyme facilitates the condensation of deoxythymidine triphosphate (dTTP) and glucose-1-phosphate (G-1-P) to produce dTDP-D-glucose and pyrophosphate. nih.gov The reaction is essentially the transfer of a deoxythymidine monophosphate (dTMP) group to G-1-P. nih.gov

The catalytic mechanism of RmlA follows a sequential ordered Bi-Bi mechanism. nih.gov This means that the substrates bind to the enzyme in a specific order, a chemical reaction occurs, and the products are then released in a defined sequence. nih.gov The process involves the precise positioning of the nucleophile (G-1-P) and the activation of the electrophile (dTTP). nih.govembopress.orgrcsb.org While the requirement of Mg²⁺ ions for the activity of related enzymes is known, the specific binding mode of Mg²⁺ in RmlA has not been definitively determined through co-crystallization experiments. nih.gov

RmlA is subject to allosteric regulation, with the final product of the pathway, dTDP-L-rhamnose, acting as an inhibitor. nih.govembopress.orgnih.gov This feedback inhibition serves to control the production of L-rhamnose within the bacterium. nih.govembopress.org

Detailed Mechanism of RmlB (dTDP-D-Glucose 4,6-Dehydratase): Redox Chemistry and Dehydration

The second enzyme in the pathway, dTDP-D-glucose 4,6-dehydratase (RmlB), catalyzes the irreversible conversion of dTDP-D-glucose to dTDP-4-dehydro-6-deoxy-D-glucose. wikipedia.orgproteopedia.org This reaction is a critical dehydration step. The systematic name for this enzyme is dTDP-glucose 4,6-hydro-lyase. wikipedia.org

The catalytic mechanism of RmlB is a three-step process involving oxidation, dehydration, and reduction, utilizing a tightly bound NAD+ cofactor. wikipedia.orgresearchgate.netuniprot.org

Oxidation: The reaction is initiated by the RmlB-bound NAD+ oxidizing the C4'-hydroxyl group of the glucose moiety of dTDP-D-glucose, forming a transient 4-keto intermediate. researchgate.net

Dehydration: This is followed by the elimination of a water molecule from the C5' and C6' positions.

Reduction: Finally, the intermediate is reduced by the newly formed NADH, resulting in the product dTDP-4-dehydro-6-deoxy-D-glucose and regeneration of the enzyme's NAD+ cofactor. researchgate.net

This intricate mechanism highlights the role of the NAD+/NADH pair in facilitating the dehydration reaction.

Mechanistic Insights into Epimerization and Reduction Reactions for D-Galactose Configuration

Following the formation of the 4-keto-6-deoxy intermediate by RmlB, further enzymatic modifications are required to achieve the final D-galactose configuration found in some bacterial polysaccharides. This typically involves epimerization and reduction steps.

In some metabolic pathways, the epimerization of D-glucose to L-galactose has been observed to occur through a novel route involving the inversion of configuration at carbon atoms 2, 3, and 5 of the hexose (B10828440) moiety. nih.gov While the direct pathway to this compound primarily involves the action of RmlA and RmlB on a D-glucose scaffold, the broader context of galactose configuration in bacterial glycoconjugates highlights the existence of diverse epimerization mechanisms. For instance, studies on the biosynthesis of a sulfated L-galactan have shown that D-isomers of hexoses can be epimerized into L-galactose. nih.gov The specific enzymes and their detailed mechanisms for the conversion of the dTDP-4-dehydro-6-deoxy-D-glucose intermediate to a D-galactose configured sugar derivative would be pathway-specific and may involve enzymes such as epimerases and reductases that act on the C4-keto group and other positions of the sugar ring.

Structural Elucidation of this compound Biosynthetic Enzymes

The three-dimensional structures of the enzymes involved in the this compound pathway have been extensively studied, providing invaluable insights into their function.

X-ray Crystallography and Cryo-Electron Microscopy of Enzyme-Ligand Complexes

X-ray crystallography has been a pivotal technique in determining the high-resolution structures of both RmlA and RmlB. nih.govnih.govfrontiersin.org The structure of Pseudomonas aeruginosa RmlA has been solved to a resolution of 1.66 Å. nih.govembopress.orgnih.gov Similarly, the crystal structure of RmlB from Salmonella enterica serovar Typhimurium has been determined to 2.47 Å resolution with its NAD+ cofactor bound. nih.gov

These crystallographic studies have been performed on the enzymes in complex with various ligands, including substrates, products, and inhibitors. rcsb.orgnih.gov For RmlA, structures of five distinct enzyme-substrate-product complexes have been determined, revealing the intricacies of the enzyme's mechanism. nih.govembopress.orgrcsb.org The use of techniques like co-crystallization and ligand soaking allows for the detailed visualization of protein-ligand interactions. nih.govnih.gov While cryo-electron microscopy (cryo-EM) is a powerful tool for structural biology, the primary structural information for RmlA and RmlB has been obtained through X-ray crystallography.

Active Site Architecture and Substrate Binding Modes

The active sites of both RmlA and RmlB are located in clefts or pockets within the enzyme structure. nih.govyoutube.comnih.gov

RmlA Active Site: The active site of RmlA is situated in a deep pocket formed by the core and sugar-binding domains. nih.gov It can be conceptually divided into a substrate-binding site and a catalytic site. youtube.com The binding of substrates, dTTP and G-1-P, is highly specific, with key residues from the core subdomain being responsible for catalysis. nih.govembopress.orgnih.gov The thymidine (B127349) moiety of the substrate binds in a specific pocket, with interactions from thymidine-specific residues. proteopedia.org The sugar-binding and dimerization subdomains are unique features of RmlA-like enzymes. nih.govembopress.orgnih.gov

RmlB Active Site: The RmlB enzyme functions as a homodimer, with each monomer containing two domains. nih.gov The larger N-terminal domain is responsible for binding the NAD+ cofactor and features a classic Rossmann fold. nih.govproteopedia.org The smaller C-terminal domain binds the dTDP-D-glucose substrate. nih.govproteopedia.org The active site is formed at the interface of these two domains. nih.gov A highly conserved Tyr-xxx-Lys catalytic couple (Tyr167 and Lys171 in S. typhimurium RmlB) is a characteristic feature of the short-chain dehydrogenase/reductase (SDR) family to which RmlB belongs. nih.gov The binding of the dTDP-D-glucose substrate positions the C4'-hydroxyl group in proximity to the NAD+ cofactor for the initial oxidation step.

Table of Key Enzymes and their Structural Features

Enzyme PDB Code (Example) Organism Resolution (Å) Key Active Site Residues/Features
RmlA 1G1L Pseudomonas aeruginosa 1.77 Core and sugar-binding domains form active site pocket. rcsb.org
RmlB 1G1A Salmonella typhimurium 2.47 Tyr-xxx-Lys catalytic couple, NAD+ binding domain (Rossmann fold). nih.gov

Table of Compound Names

Compound Name
This compound
D-glucose-1-phosphate
deoxythymidine triphosphate (dTTP)
dTDP-D-glucose
pyrophosphate
deoxythymidine monophosphate (dTMP)
Mg²⁺
dTDP-L-rhamnose
NAD+
NADH
dTDP-4-dehydro-6-deoxy-D-glucose
L-galactose
D-glucose

Genetic and Genomic Context of Dtdp 4 Dehydro 6 Deoxy D Galactose Pathways

Organization of Biosynthetic Gene Clusters (Operons) Encoding dTDP-4-dehydro-6-deoxy-D-galactose Formation

The genes responsible for the biosynthesis of this compound are frequently organized into biosynthetic gene clusters (BGCs), often in the form of operons. libretexts.orgkhanacademy.org This arrangement allows for the coordinated expression of the necessary enzymes, ensuring efficient production of the target molecule. A common example is the rml operon, which is central to the synthesis of dTDP-L-rhamnose, a pathway that proceeds through the intermediate dTDP-4-dehydro-6-deoxy-D-glucose. researchgate.netnih.gov

In many bacteria, the rml gene cluster includes the genes rmlA, rmlB, rmlC, and rmlD, which encode the four enzymes required for the conversion of glucose-1-phosphate and dTTP to dTDP-L-rhamnose. frontiersin.org The organization of these genes can vary between species. For instance, in Streptococcus pyogenes and Streptococcus mutans, the genes are typically arranged in the order rmlACB. nih.govnih.gov In Lactobacillus rhamnosus GG, the rmlACB genes are found within the exopolysaccharide (EPS) gene cluster, although the rmlA gene appears to be inactivated by an insertion sequence. nih.gov This suggests that a complete and functional rml operon may exist at another locus in the genome to provide the necessary precursor. nih.gov

Similarly, in Geobacillus tepidamans GS5-97T, the gene for dTDP-4-dehydro-6-deoxyglucose reductase (fcd), which acts on a related intermediate, is located within a 17,471-bp S-layer glycosylation (slg) gene cluster containing 20 open reading frames. researchgate.netoup.com This clustering of genes involved in surface layer glycan biosynthesis highlights a common evolutionary strategy to maintain functionally related genes in close proximity, facilitating their co-regulation and horizontal transfer. researchgate.netoup.comnih.gov The modular organization of these clusters, often with regulatory genes at the extremities, is a typical feature of surface heteropolysaccharide biosynthesis. nih.govresearchgate.net

Table 1: Organization of Gene Clusters Involved in Deoxy Sugar Biosynthesis

OrganismGene ClusterGene OrderFunctionReference
Streptococcus pyogenesrml operonrmlACBdTDP-L-rhamnose biosynthesis nih.gov
Streptococcus mutansrml operonrmlACBdTDP-L-rhamnose biosynthesis nih.gov
Lactobacillus rhamnosus GGEPS gene clusterrmlACBExopolysaccharide biosynthesis nih.gov
Geobacillus tepidamans GS5-97Tslg gene clusterIncludes fcd and rml genesS-layer glycosylation researchgate.netoup.com

Identification and Annotation of Genes Involved (e.g., rml genes, fcd, wecE)

The biosynthesis of this compound and related deoxy sugars involves a conserved set of enzymes encoded by specific genes. The most well-characterized of these are the rml genes, which are essential for the synthesis of dTDP-L-rhamnose. nih.govnih.gov

rmlA (glucose-1-phosphate thymidylyltransferase) catalyzes the first step, the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. frontiersin.org

rmlB (dTDP-glucose-4,6-dehydratase) then converts dTDP-D-glucose into the key intermediate dTDP-4-dehydro-6-deoxy-D-glucose. frontiersin.orgresearchgate.netoup.com

rmlC (dTDP-4-keto-6-deoxy-D-glucose-3,5-epimerase) subsequently isomerizes this intermediate. nih.govnih.gov

rmlD (dTDP-4-dehydrorhamnose reductase) performs the final reduction step to produce dTDP-L-rhamnose. researchgate.net

The gene fcd encodes a dTDP-4-dehydro-6-deoxyglucose reductase, which is functionally related to RmlD but leads to the formation of dTDP-D-fucose. researchgate.netoup.com This highlights how different enzymes can act on the same intermediate to produce distinct sugar end products.

Another important gene in deoxy sugar biosynthesis is wecE . This gene encodes a sugar aminotransferase that utilizes TDP-4-keto-6-deoxy-D-glucose as a substrate to produce TDP-4-amino-4,6-dideoxy-D-galactose. nih.gov WecE from E. coli K12 has been shown to use L-glutamate as an amino donor and exhibits specificity for the thymidine (B127349) diphosphate (B83284) (TDP) nucleotide moiety. nih.gov The wec gene cluster is involved in the biosynthesis of enterobacterial common antigen (ECA) in Escherichia coli and other enterobacteria. nih.gov

The identification and annotation of these genes are typically achieved through a combination of sequence homology searches, analysis of gene clusters, and functional characterization of the encoded proteins. nih.govnih.govresearchgate.net

Table 2: Key Genes and Enzymes in this compound and Related Pathways

GeneEnzyme NameFunctionPathway InvolvementReference
rmlAGlucose-1-phosphate thymidylyltransferaseFormation of dTDP-D-glucosedTDP-L-rhamnose biosynthesis frontiersin.org
rmlBdTDP-glucose-4,6-dehydrataseFormation of dTDP-4-dehydro-6-deoxy-D-glucosedTDP-L-rhamnose and dTDP-D-fucose biosynthesis researchgate.netoup.com
rmlCdTDP-4-keto-6-deoxy-D-glucose-3,5-epimeraseEpimerization of the intermediatedTDP-L-rhamnose biosynthesis nih.gov
rmlDdTDP-4-dehydrorhamnose reductaseReduction to form dTDP-L-rhamnosedTDP-L-rhamnose biosynthesis researchgate.net
fcddTDP-4-dehydro-6-deoxyglucose reductaseReduction to form dTDP-D-fucosedTDP-D-fucose biosynthesis researchgate.netoup.com
wecESugar aminotransferaseAmination of TDP-4-keto-6-deoxy-D-glucoseEnterobacterial Common Antigen (ECA) biosynthesis nih.gov

Transcriptional and Translational Regulation of Biosynthetic Genes

The expression of genes involved in this compound biosynthesis is tightly regulated at both the transcriptional and translational levels to meet the cell's metabolic needs. nih.govnih.govyoutube.com This regulation is crucial as the products of these pathways are often components of essential cell surface structures.

In bacteria, operons are a common mechanism for co-regulating genes with related functions. libretexts.orgkhanacademy.org The rml operon, for example, is subject to transcriptional control that can be influenced by environmental signals and the availability of precursors. In Bacillus subtilis, the rhaEWRBMA operon, involved in L-rhamnose catabolism, is regulated by the transcriptional regulator RhaR, a member of the DeoR family. nih.gov RhaR acts as a repressor, binding to the operator region upstream of the operon and preventing transcription. nih.gov

Translational regulation also plays a significant role. In some ribosomal protein operons in E. coli, a mechanism of autogenous repression has been observed, where a protein product of the operon binds to the 5' untranslated region (UTR) of its own mRNA, inhibiting further translation. nih.gov While this has been demonstrated for some ribosomal protein operons, it is not a universal rule for all such operons in E. coli. nih.gov

The biosynthesis of GDP-L-fucose, another important deoxy sugar, provides further insights into regulatory mechanisms. Studies have shown a simultaneous upregulation of the enzymes in the de novo synthesis pathway, the GDP-fucose transporter, and fucosyltransferase VII during inflammation and tumorigenesis. nih.gov This coordinated upregulation suggests a complex regulatory network that responds to specific physiological states.

Comparative Genomics and Evolutionary Analysis of Pathways in Diverse Organisms

Comparative genomics and evolutionary analyses have revealed the widespread yet specific distribution of this compound and related sugar biosynthesis pathways across different domains of life. These studies provide insights into the phylogenetic relationships of the key enzymes and the role of horizontal gene transfer in the evolution of these pathways.

The rml pathway for L-rhamnose biosynthesis is predominantly found in bacteria (present in about 42% of genomes) and archaea (21%), but is absent in eukaryotes with the exception of plants which utilize a different pathway. biorxiv.org The distribution is highly clade-specific; for example, the rml pathway is common in Actinobacteria, Bacteroidetes, and Proteobacteria, but less so in Chlamydiae and Tenericutes. biorxiv.org

Phylogenetic analysis of the enzymes involved in these pathways reveals their evolutionary history. For instance, phylogenetic trees of the rmlB, rmlC, and rmlD genes show distinct clustering patterns that can reflect the evolutionary relationships between different bacterial species. researchgate.net These analyses can also uncover instances of horizontal gene transfer, where genes have been acquired from distantly related organisms.

The enzymes themselves often belong to larger superfamilies. For example, RmlB and other NDP-sugar-modifying enzymes are part of the short-chain dehydrogenase/reductase (SDR) superfamily, characterized by conserved structural motifs. researchgate.net The evolutionary relationships within these superfamilies can be used to predict the function of newly discovered enzymes. nih.gov

In eukaryotes, the pathway for L-rhamnose biosynthesis differs from the prokaryotic rml pathway. In plants and some protists, the enzymes for 4,6-dehydration, epimerization, and reduction are sometimes found as domains within a single polypeptide chain, suggesting gene fusion events during evolution. nih.gov For example, in Arabidopsis thaliana, the RHM enzymes contain both rmlB-like and rmlD-like domains. nih.gov

Horizontal gene transfer (HGT) has played a significant role in the dissemination and evolution of deoxy sugar biosynthetic pathways. The clustering of functionally related genes in operons facilitates their transfer as a single unit between different bacterial species. nih.gov This is particularly evident in the distribution of O-antigen gene clusters, which are highly variable and often acquired through HGT.

The divergence of these pathways has led to the production of a wide array of different deoxy sugars. Starting from the common intermediate dTDP-4-dehydro-6-deoxy-D-glucose, different epimerases and reductases can act to produce various end products, such as dTDP-L-rhamnose, dTDP-D-fucose, or dTDP-6-deoxy-L-talose. researchgate.net This enzymatic promiscuity and the evolution of new enzyme specificities have been key drivers of the chemical diversity of bacterial cell surface polysaccharides. The evolution of these pathways is often linked to the adaptation of bacteria to specific niches and their interactions with hosts or the environment.

Biological Roles and Significance of Dtdp 4 Dehydro 6 Deoxy D Galactose Derivatives

Contribution to Bacterial Lipopolysaccharide (LPS) O-Antigen Structure

The O-antigen (or O-polysaccharide) is the outermost region of the lipopolysaccharide (LPS) complex that constitutes the outer leaflet of the outer membrane of most Gram-negative bacteria. This highly variable glycan polymer plays a crucial role in the bacterium's interaction with its environment. The dTDP-4-dehydro-6-deoxy-D-galactose intermediate is a central precursor for many of the unusual deoxy sugars that form the building blocks of these O-antigen repeating units. For instance, the well-studied biosynthesis of dTDP-L-rhamnose, a common O-antigen component in pathogens like Salmonella enterica and Escherichia coli, proceeds directly from this intermediate through the action of the enzymes RmlC and RmlD. semanticscholar.orgproteopedia.org

The enzymatic pathway begins with dTDP-D-glucose, which is converted by dTDP-D-glucose 4,6-dehydratase (RmlB) into the key intermediate, dTDP-4-dehydro-6-deoxy-D-glucose (a tautomer of this compound). proteopedia.orguniprot.org This intermediate is then funneled into various pathways to generate the specific sugars required for the O-antigen chain.

Table 1: Examples of O-Antigen Sugars Derived from the dTDP-4-keto-6-deoxyhexose Intermediate

Precursor Intermediate Final Sugar Found In O-Antigen Of
dTDP-4-dehydro-6-deoxy-D-glucose dTDP-L-rhamnose Salmonella enterica, Shigella flexneri, Escherichia coli
dTDP-4-dehydro-6-deoxy-D-glucose dTDP-D-fucose Escherichia coli O52 proteopedia.org

The O-antigen is a primary determinant of bacterial virulence. Its presence helps protect the bacterium from the host's innate immune defenses, particularly the complement system. The long polysaccharide chains can prevent the membrane attack complex (MAC) from inserting into the bacterial membrane, thereby conferring serum resistance.

The specific sugars incorporated into the O-antigen, many of which derive from this compound, are critical for this protective function. The unique chemical nature of these deoxy sugars makes the O-antigen resistant to degradation by host enzymes and helps the bacterium evade recognition by phagocytes. The absence or truncation of the O-antigen due to mutations in the biosynthetic pathways, including those involving the 4-keto intermediate, often leads to a significant reduction in virulence.

The remarkable structural diversity of the O-antigen is the basis for the serological classification (serotyping) of many Gram-negative bacteria. Different strains of a single species can express chemically distinct O-antigens, leading to thousands of different serotypes, as seen in Salmonella. This diversity is generated by variations in the sugar composition, the order of sugars, and the linkages between them.

The this compound intermediate is a key contributor to this diversity by serving as the entry point for the synthesis of a wide variety of 6-deoxyhexoses. researchgate.net The presence or absence of the enzymes that further modify this intermediate dictates which sugars are available for assembly by glycosyltransferases into the O-antigen chain. This "combinatorial" approach allows bacteria to generate a vast repertoire of surface antigens, enabling them to evade the host's adaptive immune response, which may have developed memory to a previous serotype.

Involvement in Extracellular Polysaccharide (EPS) and Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection and structural integrity. nih.govnih.gov The EPS matrix is primarily composed of polysaccharides, proteins, and extracellular DNA. The monosaccharide composition of these polysaccharides is diverse and plays a role in the physical properties of the biofilm.

Derivatives of the this compound pathway, such as galactose and rhamnose, are known components of the EPS matrix in various bacteria. nih.gov For example, studies have shown that D-galactose can function as a chemoattractant and enhance biofilm formation in Bacillus velezensis. researchgate.net While the direct biosynthetic link to the dTDP-activated precursor in this specific context is not always elucidated, the presence of its ultimate sugar products in the EPS highlights the pathway's importance. The complex polysaccharides of the biofilm matrix are essential for initial surface attachment, the formation of microcolonies, and protecting the embedded bacteria from environmental stresses, including antimicrobial agents and host immune responses. nih.govnih.gov

Precursor for Glycosylation in Natural Product Biosynthesis (e.g., Antibiotics, Bioactive Compounds)

Many clinically important natural products, particularly antibiotics produced by Streptomyces species, are glycosylated molecules. The attached sugar moieties are often unusual deoxy sugars that are crucial for the compound's biological activity. nih.gov The biosynthesis of these essential sugars frequently proceeds through the this compound intermediate.

A prominent example is the biosynthesis of the macrolide antibiotic tylosin (B1662201) by Streptomyces fradiae. Tylosin contains three different deoxy sugars, one of which is D-mycaminose. The biosynthetic pathway to D-mycaminose begins with the conversion of dTDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose, the same intermediate central to O-antigen synthesis. nih.gov This intermediate is then isomerized and aminated in subsequent steps to form the final sugar, which is then attached to the macrolide core. nih.govwikipedia.org Similarly, the biosynthesis of the mycinose (B1239270) moiety of the antibiotic chalcomycin (B1236996) involves a reductase that acts on a derivative of this same 4-keto intermediate. uniprot.org The substrate specificity of the enzymes in these pathways can sometimes be relaxed, allowing for the chemo-enzymatic synthesis of novel glycosylated compounds. nih.gov

Table 2: Examples of Natural Products with Sugars Derived from the dTDP-4-keto-6-deoxyhexose Intermediate

Natural Product Class Deoxy Sugar Moiety Organism
Tylosin Macrolide Antibiotic D-Mycaminose Streptomyces fradiae nih.gov

Presence and Role in S-Layer Glycoproteins of Gram-Positive Bacteria and Archaea

Surface layers (S-layers) are crystalline, two-dimensional protein arrays that form the outermost cell envelope component in many bacteria and most archaea. In numerous species, these S-layer proteins are glycosylated, and the attached glycans play roles in cell structure, adhesion, and interaction with the environment.

The this compound pathway is integral to the synthesis of the sugar components for these S-layer glycoproteins. In the Gram-positive thermophile Geobacillus tepidamans, the S-layer glycan is composed of D-fucose and L-rhamnose. The biosynthesis of the precursor for D-fucose, dTDP-D-fucose, originates from the common dTDP-4-dehydro-6-deoxyglucose intermediate. nih.govnih.gov This demonstrates that the same precursor used for O-antigens in Gram-negative bacteria is used for S-layer glycosylation in Gram-positive bacteria. Similarly, the S-layer of Aneurinibacillus thermoaerophilus contains D-rhamnose and 3-acetamido-3,6-dideoxy-D-galactose, with the former being synthesized from a nucleotide-activated 4-keto-6-deoxyhexose intermediate. nih.gov

Table 3: S-Layer Glycan Sugars Derived from the 4-keto-6-deoxyhexose Pathway

Organism S-Layer Glycan Sugar(s)
Geobacillus tepidamans D-Fucose, L-Rhamnose nih.govnih.gov
Aneurinibacillus thermoaerophilus D-Rhamnose, 3-acetamido-3,6-dideoxy-D-galactose nih.gov

Table 4: List of Mentioned Chemical Compounds

Compound Name Abbreviation
Thymidine (B127349) diphosphate-4-dehydro-6-deoxy-D-galactose -
Thymidine diphosphate-4-dehydro-6-deoxy-D-glucose dTDP-4-dehydro-6-deoxy-D-glucose
Thymidine diphosphate-D-glucose dTDP-D-glucose
Thymidine diphosphate-L-rhamnose dTDP-L-rhamnose
Thymidine diphosphate-D-fucose dTDP-D-fucose
Thymidine diphosphate-6-deoxy-L-talose -
Deoxythymidine diphosphate (B83284) dTDP
Lipopolysaccharide LPS
Extracellular Polymeric Substance EPS
D-Mycaminose -
D-Mycinose -
3-acetamido-3,6-dideoxy-D-galactose -
D-galactose -
L-rhamnose -
D-fucose -

Research Methodologies and Experimental Approaches

Recombinant Expression, Purification, and Characterization of Enzymes

The investigation of enzymes that potentially synthesize or utilize dTDP-4-dehydro-6-deoxy-D-galactose begins with their production in sufficient quantities and high purity. This is typically achieved through recombinant DNA technology.

The process involves several key steps:

Gene Cloning and Vector Construction : The gene encoding the enzyme of interest, for instance, a putative dTDP-D-galactose 4,6-dehydratase, is cloned into an expression vector. semanticscholar.org Commonly used vectors like the pET series place the gene under the control of a strong, inducible promoter, such as the T7 promoter. semanticscholar.org This allows for high-level protein production upon induction.

Host System : Escherichia coli, particularly strains like BL21(DE3), is the most common host for expressing these enzymes. semanticscholar.org This strain contains an inducible T7 RNA polymerase necessary for transcribing the target gene.

Overexpression : The E. coli culture carrying the recombinant plasmid is grown to a suitable density, and gene expression is induced, often using isopropyl-β-D-1-thiogalactopyranoside (IPTG). semanticscholar.org The cells are then harvested, and the protein is extracted.

Purification : Purification is a critical step to isolate the enzyme from other host cell proteins. A common strategy is to add an affinity tag (e.g., a polyhistidine-tag) to the recombinant protein, which allows for efficient purification using affinity chromatography. nih.gov Further purification steps, such as ion-exchange chromatography and size-exclusion chromatography, may be employed to achieve homogeneity. nih.gov

Characterization : Once purified, the enzyme's physical and functional properties are characterized. This includes determining its molecular weight using SDS-PAGE and mass spectrometry, assessing its oligomeric state, and confirming its identity. semanticscholar.orgjmb.or.kr

Enzymatic Assays for Activity and Specificity Determination

To confirm the function of a purified enzyme and to quantify its activity and substrate preferences, a variety of enzymatic assays are employed.

Spectrophotometric assays are widely used for continuous monitoring of enzyme activity. For enzymes like dehydratases or reductases involved in deoxysugar biosynthesis, coupled enzyme assays are particularly useful. semanticscholar.org For example, the activity of a putative dTDP-D-galactose 4,6-dehydratase, which itself does not produce a chromogenic product, can be coupled to a subsequent NADH- or NADPH-dependent reductase. semanticscholar.org The activity is measured by monitoring the change in absorbance at 340 nm, corresponding to the oxidation or reduction of the NAD(P)H cofactor. semanticscholar.org This method was used to characterize the enzymes of the dTDP-L-rhamnose pathway, RmlC and RmlD, where the activity of the epimerase (RmlC) was coupled to the reductase (RmlD). semanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a reaction mixture. semanticscholar.orgnih.gov In the context of dTDP-sugar biosynthesis, reverse-phase or anion-exchange HPLC can separate the substrate (e.g., dTDP-D-galactose) from the product (this compound) and other nucleotides. semanticscholar.orgresearchgate.net

Mass Spectrometry (MS) is often coupled with HPLC (LC-MS) to provide definitive identification of the reaction products. researchgate.net MS analysis confirms the expected mass change associated with the enzymatic reaction. For the conversion of dTDP-D-galactose to this compound, this would involve the loss of a water molecule (18 Da). researchgate.net This technique is crucial for verifying the identity of intermediates in complex biosynthetic pathways.

While HPLC and MS can confirm the conversion and mass of a product, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating its precise chemical structure. semanticscholar.org For nucleotide sugars, 1D (¹H, ¹³C, ³¹P) and 2D (e.g., COSY, HSQC) NMR experiments are performed on the purified product. This analysis provides unambiguous confirmation of the sugar's identity, including the position of the keto group and the stereochemistry at each chiral center, which is essential to distinguish between isomers like this compound and its glucose counterpart. semanticscholar.org

Genetic Manipulation and Pathway Engineering in Model Organisms

Understanding the physiological role of the enzymes and pathways involved in this compound metabolism often requires genetic manipulation of model organisms.

Gene Knockouts : Creating targeted deletions (knockouts) of the genes suspected to be involved in the biosynthetic pathway is a fundamental approach to confirm their function in vivo. For instance, knocking out the gene for a putative dTDP-D-galactose 4,6-dehydratase in a bacterium that produces a 6-deoxy-D-galactose-containing polysaccharide would be expected to abolish the production of that polysaccharide. The wild-type phenotype can then be restored by reintroducing the gene, a process known as complementation. nih.govresearchgate.net

Overexpression : Overexpressing the genes of a biosynthetic pathway in a host organism can lead to increased production of the final product. This strategy is not only used for preparative synthesis of deoxysugars but can also help to identify pathway bottlenecks. semanticscholar.orgfrontiersin.org

Directed Evolution : Directed evolution techniques can be applied to enzymes to alter their properties. For example, a dTDP-D-glucose 4,6-dehydratase could potentially be evolved to have higher activity towards dTDP-D-galactose. This involves generating a library of enzyme variants through random mutagenesis or DNA shuffling, followed by screening or selection for the desired activity. This approach is a powerful tool for creating novel biocatalysts for synthetic biology and pathway engineering.

Construction of Engineered Biosynthetic Pathways for Novel Glycoconjugates

The biosynthesis of rare and unusual sugars, such as those derived from this compound, presents a fertile ground for pathway engineering and the generation of novel glycoconjugates. nih.govacs.org Glycoconjugates—biomolecules with covalently attached sugar moieties—are vital for numerous biological processes, and altering their glycan components can lead to new therapeutic agents and research tools. nih.gov The modular nature of deoxysugar biosynthetic pathways allows for the combination of enzymes from different organisms to create engineered, artificial pathways capable of producing unnatural sugar nucleotides and, subsequently, novel glycoconjugates. nih.govresearchgate.net

A primary strategy involves the use of multi-enzyme, one-pot synthesis systems. nih.govrsc.org These systems combine several purified enzymes in a single reaction vessel to mimic and manipulate a natural biosynthetic pathway. For instance, an engineered pathway can start from simple, inexpensive precursors like thymidine (B127349) monophosphate (dTMP) and glucose-1-phosphate. rsc.org By overexpressing and combining a series of enzymes—such as TMP kinase, acetate (B1210297) kinase, dTDP-glucose synthase, and dTDP-D-glucose 4,6-dehydratase—researchers can efficiently produce the key intermediate dTDP-4-keto-6-deoxy-D-glucose. rsc.org

This intermediate is the direct precursor to this compound, formed by the action of a TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase. nih.govwikipedia.org By incorporating this isomerase and subsequent tailoring enzymes (e.g., aminotransferases, reductases, methyltransferases) into the one-pot reaction, the pathway can be directed toward a desired novel deoxysugar nucleotide. Once formed, these engineered sugar nucleotides can be utilized by permissive glycosyltransferases to attach the novel sugar onto an aglycone, yielding a new glycoconjugate. nih.govrsc.org

The success of these engineered pathways hinges on understanding the substrate specificity of each enzyme. Many enzymes in these pathways exhibit a degree of substrate promiscuity, allowing them to accept and process modified substrates, which is a key enabler for generating structural diversity. nih.gov Chemoenzymatic strategies, which combine chemical synthesis of precursor molecules with enzymatic transformations, further expand the possibilities for creating complex and novel glycans. rsc.orgrsc.orgnih.gov This approach leverages the high stereoselectivity and regioselectivity of enzymes, avoiding the need for complex protection and deprotection steps common in pure chemical synthesis. rsc.orgrsc.org

Engineered Pathway StrategyKey Enzymes InvolvedPrecursorsTarget Intermediate/ProductReference
One-Pot Multi-Enzyme SynthesisTMP kinase, Acetate kinase, dTDP-glucose synthase, dTDP-D-glucose 4,6-dehydratase, TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase (e.g., Tyl1a, FdtA) , Aminotransferases/ReductasesdTMP, Glucose-1-Phosphate, Acetyl PhosphateThis compound and derivatives (e.g., dTDP-D-mycaminose) rsc.orgnih.govwikipedia.org
In Vitro ReconstitutionTDP-glucose-4,6-dehydratase (4,6-DH), 2-dehydratase (2-DH), 3-ketoreductase (3-KR)TDP-α-D-glucoseLibraries of TDP-deoxysugars nih.gov
Chemoenzymatic SynthesisGlycosyltransferases (GTs), Glycosidases (GHs)Chemically synthesized acceptors, enzymatically generated sugar nucleotidesStructurally defined complex glycans and glycoconjugates rsc.orgnih.gov

Advanced Structural Biology Techniques for Enzyme-Ligand Interactions

Understanding the precise three-dimensional architecture of enzymes that synthesize and modify this compound is crucial for protein engineering and drug design. nih.govnih.gov Advanced structural biology techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided invaluable insights into the mechanisms of these enzymes and their interactions with substrates and cofactors. nih.govnih.govnih.govresearchgate.net

The enzyme responsible for the formation of the D-galactose isomer, dTDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase, has been a key subject of these studies. The crystal structure of FdtA, a 3,4-ketoisomerase from Aneurinibacillus thermoaerophilus, was determined to a high resolution of 1.5 Å. nih.gov This structural analysis revealed that FdtA functions as a dimer with a unique, jellyfish-like appearance. The dimerization involves a "domain swapping" mechanism, where beta-strands from one subunit contribute to the beta-sheet of the adjacent subunit, creating a stable and intertwined structure. nih.gov The active site is characterized by a distinctive cluster of three histidine residues. Through a combination of site-directed mutagenesis and crystallographic analysis of enzyme variants, His49 was identified as the critical catalytic base responsible for the isomerization reaction. nih.gov

Similarly, the homologous enzyme Tyl1a from the D-mycaminose biosynthetic pathway in Streptomyces fradiae was characterized using a combination of enzymatic assays and NMR spectroscopy. nih.govwikipedia.org In situ ¹H NMR analysis conclusively demonstrated that Tyl1a catalyzes the conversion of dTDP-4-keto-6-deoxy-D-glucose into the 3,4-keto isomer, this compound. nih.gov These studies confirmed the enzyme's function and provided a method to monitor the reaction in real-time.

These structural and spectroscopic techniques provide a molecular blueprint of enzyme-ligand interactions. numberanalytics.comnumberanalytics.com They allow researchers to visualize how the dTDP-sugar substrate fits into the active site, which amino acid residues are responsible for binding and catalysis, and the conformational changes that occur during the reaction. nih.govnumberanalytics.com This detailed knowledge is fundamental for rationally engineering these enzymes to accept new substrates or to design inhibitors that could block the biosynthesis of essential bacterial glycoconjugates.

EnzymeOrganismTechniqueKey Structural/Functional FindingsPDB IDReference
FdtA (dTDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase) Aneurinibacillus thermoaerophilusX-Ray Crystallography (1.5 Å)Dimeric structure with domain swapping; active site contains a catalytic triad (B1167595) of histidine residues (His49 identified as the base).2G5A nih.gov
Tyl1a (dTDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase) Streptomyces fradiae¹H NMR Spectroscopy, Enzymatic AssaysConfirmed conversion of dTDP-4-keto-6-deoxy-D-glucose to the 3,4-keto isomer (this compound).N/A nih.govwikipedia.org
RmlB (dTDP-D-glucose 4,6-dehydratase) Salmonella entericaX-Ray CrystallographyDimeric protein with a Rossmann fold for NAD+ binding and a C-terminal domain for substrate binding.1G1A wikipedia.org

Emerging Research and Future Directions

Discovery of Novel dTDP-4-dehydro-6-deoxy-D-galactose-Dependent Enzymes and Pathways through Genomic Mining

The explosion of microbial genome sequencing data has unveiled a vast, largely untapped reservoir of biosynthetic gene clusters (BGCs) predicted to produce novel natural products. nih.govfrontiersin.org Genome mining has emerged as a powerful strategy to navigate this data, moving from sequence to function and discovering new enzymes and metabolic pathways. nih.govmdpi.com This approach is particularly fruitful in the realm of deoxysugar biosynthesis due to the conserved nature of the initial enzymatic steps, which allows for the identification of promising BGCs based on homology to known enzymes. nih.gov

The general strategy involves using the amino acid sequences of known enzymes from deoxysugar pathways, such as dTDP-glucose 4,6-dehydratase (RmlB), as probes to search for homologous genes in sequenced genomes. mdpi.comnih.gov The identification of a gene cluster containing a dehydratase homolog alongside other putative sugar-modifying enzymes (e.g., epimerases, reductases, aminotransferases, methyltransferases) strongly suggests the presence of a novel deoxysugar biosynthetic pathway. nih.govresearchgate.net

This bioinformatic-led approach has led to the discovery of pathways producing a variety of unusual sugars. For instance, by mining the genome of Streptomyces sp. KCTC 0041BP, researchers identified the gene cluster responsible for the biosynthesis of mycinose (B1239270), which involves the formation of dTDP-6-deoxy-D-allose. researchgate.net This pathway utilizes a dTDP-4-keto-6-deoxyglucose 3-epimerase (GerF) and a dTDP-4-keto-6-deoxyhexose reductase (GerK1) acting on a 4-keto intermediate derived from dTDP-glucose. researchgate.net While this specific example starts from the glucose epimer of the target compound, the principle directly applies to the discovery of enzymes that would modify this compound. The presence of a BGC with a dTDP-glucose-4,6-dehydratase and a 3,5-epimerase that does not lead to a common sugar like L-rhamnose would be a strong indicator of a pathway involving alternative intermediates like this compound.

The power of genome mining lies in its ability to reveal not just new enzymes, but entire new biosynthetic logics. nih.gov By correlating the genetic information within a BGC to the chemical structure of its final product, researchers can assign functions to previously uncharacterized enzymes, expanding our toolkit of biocatalysts for synthetic applications. mdpi.comresearchgate.net The continued sequencing of diverse microbial genomes promises the discovery of many more enzymes that can act on this compound and its precursors, leading to the production of novel, bioactive glycoconjugates. frontiersin.org

Synthetic Biology and Metabolic Engineering for Enhanced Deoxysugar Production and Diversification

The limited availability of activated deoxysugars like those derived from this compound is a significant bottleneck for glycoengineering and the synthesis of novel bioactive compounds. nih.govnih.gov Synthetic biology and metabolic engineering offer powerful solutions to this problem by reprogramming microbial hosts, such as Escherichia coli, to become efficient factories for deoxysugar production. nih.govntnu.no These strategies focus on optimizing the metabolic flux towards the desired nucleotide sugar intermediate. nih.gov

A key intermediate for many deoxysugar pathways is dTDP-4-dehydro-6-deoxy-D-glucose, the direct precursor to this compound via epimerization. nih.govoup.com Enhancing the intracellular pool of this precursor is a primary goal. Common metabolic engineering strategies include:

Overexpression of Key Biosynthetic Enzymes: Increasing the expression levels of enzymes in the upstream pathway, such as glucose-1-phosphate thymidylyltransferase (RfbA/RmlA) and dTDP-D-glucose 4,6-dehydratase (RfbB/RmlB), can significantly boost the production of the dTDP-4-dehydro-6-deoxy-D-glucose intermediate. nih.govnih.gov

Deletion of Competing Pathways: The intermediate dTDP-4-dehydro-6-deoxy-D-glucose can be consumed by endogenous pathways in E. coli, such as the biosynthesis of dTDP-L-rhamnose. Knocking out genes in these competing pathways, like rmlC and rmlD, redirects the metabolic flux towards the desired product. nih.govnih.gov

Blocking Precursor Degradation: The precursor for the entire pathway, glucose-1-phosphate (G1P), can be diverted into other metabolic routes. Deleting genes for enzymes like phosphoglucomutase (pgm), which converts G1P to glucose-6-phosphate, can increase the G1P pool available for deoxysugar synthesis. nih.gov

These strategies have proven highly effective. For example, engineering E. coli by deleting three endogenous pathways that consume dTDP-4-keto-6-deoxyglucose and overexpressing the biosynthetic genes for dTDP-L-mycarose resulted in a significant increase in the production of the glycosylated macrolide erythromycin (B1671065) D. nih.gov

Engineering Strategy Target Organism Key Modifications Outcome Reference
Enhanced Erythromycin D ProductionEscherichia coliDeletion of competing pathways (rfb, wec, yepE); Overexpression of mycarose (B1676882) biosynthetic genes.60-fold increase in Erythromycin D production. nih.gov
Improved MEB ProductionEscherichia coliDeletion of G1P competing pathway (pgm); Overexpression of rfbA and rfbB; CRISPRi repression of rmlC and rfbD.9.8-fold increase in 3-O-α-mycarosylerythronolide B (MEB) titer. nih.gov
Flavonoid-O-galactoside SynthesisEscherichia coliOverexpression of UDP-glucose epimerase (UGE) and a specific glycosyltransferase.Successful synthesis of 280 mg/L quercetin (B1663063) 3-O-galactoside. nih.gov

These engineered strains not only serve as production platforms but also as versatile hosts for "glycodiversification." By introducing deoxysugar biosynthetic genes and promiscuous glycosyltransferases from different organisms, it is possible to generate libraries of novel glycosylated compounds, potentially with improved or novel biological activities. nih.govutexas.eduelsevierpure.com

Advancements in Understanding Enzyme Evolution and Promiscuity within Deoxysugar Biosynthesis

The vast structural diversity of deoxysugars found in nature is a testament to the evolutionary potential of the enzymes responsible for their biosynthesis. Many of these enzymes, particularly those acting on the central intermediate dTDP-4-dehydro-6-deoxy-D-glucose and its epimers, exhibit a degree of catalytic promiscuity. nih.govnih.gov This means they can accept and process a range of substrates beyond their native one, a key trait that allows for the evolution of new functions and pathways. utexas.edu

The study of these enzymes provides insights into how new catalytic activities arise. For example, the enzymes that modify the 4-keto intermediate—epimerases, reductases, and aminotransferases—belong to large superfamilies where subtle changes in active site residues can alter substrate specificity or stereochemical outcome. The structural similarity between enzymes like dTDP-glucose 4,6-dehydratase and GDP-mannose 4,6-dehydratase, which act on different nucleotide sugars but perform the same core reaction, highlights a divergent evolutionary history from a common ancestor. oup.comnih.gov

Researchers are now harnessing this natural evolutionary process in the laboratory through directed evolution. nobelprize.org This powerful technique involves generating vast libraries of enzyme variants through random mutagenesis and then using a high-throughput screen or selection to identify mutants with desired properties, such as enhanced activity, altered substrate specificity, or even entirely new catalytic functions. nobelprize.org

For instance, the promiscuity of deoxysugar biosynthetic enzymes can be exploited to create novel sugar structures. By feeding substrate analogs to a pathway or by combining enzymes from different pathways, new, "unnatural" deoxysugars can be generated. utexas.edu Directed evolution can then be used to optimize an enzyme to more efficiently process a non-native substrate that it initially accepts only weakly. This approach has been used to evolve enzymes for applications beyond natural product synthesis, such as in the creation of biocatalysts for organic synthesis. nobelprize.orgchemrxiv.org

Understanding the molecular basis of enzyme promiscuity and evolution in deoxysugar biosynthesis is critical for:

Predicting the function of newly discovered enzymes from genome mining.

Designing novel biosynthetic pathways to produce custom-designed deoxysugars.

Engineering enzymes with tailored specificities for chemoenzymatic synthesis.

As more structures of deoxysugar-modifying enzymes in complex with their substrates become available, our ability to rationally engineer these catalysts and to understand their evolutionary trajectories will continue to advance. nih.gov

Development of Novel Chemoenzymatic Strategies for Glycan Synthesis Utilizing this compound Intermediates

Chemoenzymatic synthesis combines the best of chemical synthesis and enzymatic catalysis to build complex carbohydrates and glycoconjugates that are difficult to produce by either method alone. nih.gov The this compound intermediate, along with its more commonly used precursor dTDP-4-dehydro-6-deoxy-D-glucose, is an exceptionally valuable building block in this context. nih.govnih.gov The reactive 4-keto group serves as a versatile chemical handle for introducing a wide range of modifications.

The general chemoenzymatic strategy involves several key steps:

Enzymatic Synthesis of the Intermediate: The dTDP-4-dehydro-6-deoxy-D-glucose intermediate is typically synthesized on a preparative scale using enzymes. One-pot reactions have been developed where multiple enzymes work in cascade to produce the intermediate from simple, inexpensive starting materials like sucrose (B13894) and dTMP. nih.gov

Enzymatic or Chemical Modification: The 4-keto intermediate can then be modified. For example, a 3,5-epimerase can convert the glucose-configured intermediate to the galactose configuration. Subsequently, a stereospecific ketoreductase can reduce the C4-keto group to a hydroxyl group, or an aminotransferase can install an amino group at this position. This enzymatic step precisely controls the stereochemistry, which is often a major challenge in chemical synthesis. nih.govresearchgate.net

Glycosyltransferase-mediated Coupling: The resulting novel dTDP-deoxysugar is then used as a donor substrate by a glycosyltransferase (GT) to attach the sugar to an aglycone acceptor (e.g., a peptide, lipid, or another sugar). Many GTs are known to be promiscuous, accepting a variety of donor and acceptor substrates, which is a critical feature for glycodiversification. nih.govutexas.edu

This approach allows for the controlled, modular assembly of complex glycans. For example, a chemoenzymatic approach was developed for the synthesis of rare sugars using an engineered oxidase to create a keto-sugar intermediate, which was then further modified. bohrium.com While not starting from a nucleotide sugar, this highlights the power of using keto-intermediates in synthesis. Similarly, the enzymatic production of dTDP-4-keto-6-deoxy-D-glucose has been established as a crucial first step for the economic production of activated deoxysugars for subsequent enzymatic modifications and conjugations. nih.gov

The development of robust enzyme cascade systems for regenerating the expensive nucleotide sugar donors in situ further enhances the feasibility of these chemoenzymatic strategies for large-scale synthesis. nih.gov By combining the efficiency of enzymatic synthesis for creating the core intermediate with the power of enzymatic modification and coupling, researchers can access a vast range of novel glycans and glycoconjugates for biological testing and therapeutic development.

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in the synthesis of dTDP-4-dehydro-6-deoxy-D-galactose?

  • Methodological Answer : The compound is synthesized via enzymatic cascades involving thymidylyltransferases and dehydratases. For example, dTDP-D-galactose is converted to this compound through the action of dTDP-galactose 6-dehydrogenase (EC 1.1.1.186), which oxidizes the substrate using NADP+ as a cofactor . Reaction optimization often requires buffers like HEPES (pH 7.5), NADPH, and controlled substrate concentrations (0.025–5.0 mM) to ensure catalytic efficiency .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Analytical techniques such as nuclear magnetic resonance (NMR) for stereochemical confirmation, mass spectrometry (MS) for molecular weight validation, and thin-layer chromatography (TLC) for purity assessment are standard. Reference protocols from NIST databases or peer-reviewed studies (e.g., Glycobiology) should guide parameter selection, including solvent systems and ionization methods .

Q. What are the standard reaction conditions for studying enzymatic modifications of this compound?

  • Methodological Answer : Typical conditions include 50 mM HEPES buffer (pH 7.5), 0.2 mM NADPH, and substrate concentrations adjusted to match enzyme kinetics (e.g., KM values). Temperature control (e.g., 23°C) and enzyme-to-substrate ratios (e.g., 0.015–2.4 μM enzyme) are critical for reproducibility .

Advanced Research Questions

Q. How can factorial design optimize the synthesis or enzymatic modification of this compound?

  • Methodological Answer : Employ a 2^k factorial design to test variables like pH, temperature, cofactor concentration, and substrate-enzyme ratios. For example, varying NADPH levels (0.1–0.3 mM) and buffer pH (7.0–8.0) can identify interactions affecting yield. Statistical tools (e.g., PRISM) analyze response surfaces to pinpoint optimal conditions .

Q. How to resolve contradictions in stereochemical assignment between NMR and X-ray crystallography data?

  • Methodological Answer : Cross-validate results using complementary techniques. If NMR suggests an α-configuration but crystallography indicates β, re-examine sample preparation for artifacts (e.g., epimerization during crystallization). Density modification software (e.g., Coot) can refine crystallographic models, while NOESY NMR can confirm spatial arrangements .

Q. What strategies validate the role of this compound in glycosylation pathways?

  • Methodological Answer : Use gene knockout/knockdown models (e.g., CRISPR-Cas9) to disrupt enzymes like dTDP-4-dehydrorhamnose 3,5-epimerase (EC 5.1.3.13). Monitor downstream metabolites via LC-MS and compare wild-type vs. mutant strains. Isotopic labeling (e.g., ¹³C-galactose) can trace metabolic flux .

Q. How to integrate this compound’s synthesis into broader biochemical frameworks (e.g., lipopolysaccharide biosynthesis)?

  • Methodological Answer : Map enzymatic steps using genome mining (e.g., identifying RmlA homologs) and kinetic assays. Structural homology modeling (e.g., PyMOL) predicts enzyme-substrate interactions, while pathway reconstitution in heterologous systems (e.g., E. coli) validates functionality .

Q. What advanced analytical methods differentiate this compound from its isomers?

  • Methodological Answer : High-resolution MS (HRMS) with collision-induced dissociation (CID) fragments the sugar moiety, while circular dichroism (CD) spectroscopy distinguishes enantiomers. For epimeric mixtures, capillary electrophoresis (CE) with chiral selectors provides resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-4-dehydro-6-deoxy-D-galactose
Reactant of Route 2
dTDP-4-dehydro-6-deoxy-D-galactose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.